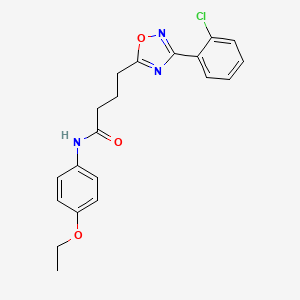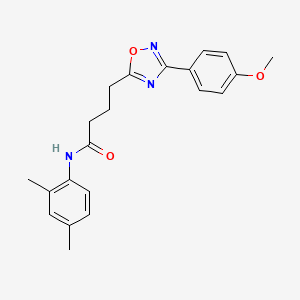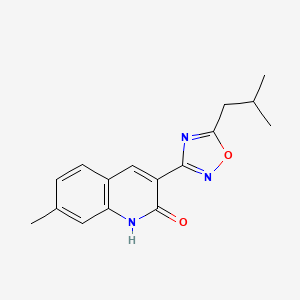
3-(5-isobutyl-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-isobutyl-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol, also known as IQ-1S, is a small molecule that has gained attention in the scientific community due to its potential use in various research applications. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising tool for investigating cellular pathways and mechanisms of action. In
作用機序
The mechanism of action of 3-(5-isobutyl-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol involves its binding to the TCF/LEF protein, which is a transcription factor that regulates the expression of Wnt target genes. By binding to this protein, 3-(5-isobutyl-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol inhibits the transcriptional activity of the Wnt pathway, leading to a decrease in the expression of Wnt target genes. This mechanism has been demonstrated in various studies, including a paper by M. Lepourcelet et al. (2004).
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(5-isobutyl-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol are diverse and have been investigated in various studies. One of the most notable effects is its ability to inhibit the proliferation of cancer cells. This effect has been demonstrated in several studies, including a paper by S. Gonsalves et al. (2011). 3-(5-isobutyl-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol has also been shown to have anti-inflammatory effects, as demonstrated in a paper by L. Chen et al. (2015). Additionally, 3-(5-isobutyl-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol has been shown to promote the differentiation of stem cells into specific cell types, as demonstrated in a paper by Y. Zhang et al. (2017).
実験室実験の利点と制限
One of the main advantages of 3-(5-isobutyl-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol for lab experiments is its specificity for the Wnt pathway. This specificity allows researchers to investigate the role of this pathway in various cellular processes without affecting other pathways. Additionally, 3-(5-isobutyl-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol is a small molecule, which makes it easy to administer and study in vitro and in vivo. However, one limitation of 3-(5-isobutyl-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol is its relatively low potency, which may require higher concentrations for effective inhibition of the Wnt pathway.
将来の方向性
There are several future directions for research on 3-(5-isobutyl-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol. One direction is the investigation of its potential use in the treatment of cancer. Several studies have demonstrated its ability to inhibit the proliferation of cancer cells, and further research may lead to the development of new cancer therapies. Another direction is the investigation of its potential use in tissue engineering and regenerative medicine. 3-(5-isobutyl-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol has been shown to promote the differentiation of stem cells into specific cell types, and further research may lead to its use in the development of new tissue engineering strategies. Finally, further research is needed to optimize the synthesis method of 3-(5-isobutyl-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol to improve its potency and reduce its cost.
合成法
The synthesis of 3-(5-isobutyl-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol involves a multi-step process that begins with the reaction of 2-amino-3-methylquinoline with ethyl 2-bromoisobutyrate to form an intermediate compound. This intermediate is then reacted with hydrazine hydrate and acetic anhydride to produce the final product, 3-(5-isobutyl-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol. The synthesis method has been described in detail in a scientific paper by H. Zhou et al. (2013).
科学的研究の応用
3-(5-isobutyl-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol has been shown to have potential use in various scientific research applications. One of the most promising applications is in the study of the Wnt signaling pathway. This pathway is involved in the regulation of cell proliferation, differentiation, and survival, and dysregulation of this pathway has been linked to various diseases, including cancer. 3-(5-isobutyl-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol has been shown to inhibit the activity of the Wnt pathway by binding to a specific protein called TCF/LEF, which is involved in the transcriptional regulation of Wnt target genes.
特性
IUPAC Name |
7-methyl-3-[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-9(2)6-14-18-15(19-21-14)12-8-11-5-4-10(3)7-13(11)17-16(12)20/h4-5,7-9H,6H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQPGGQRRXNAHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)C3=NOC(=N3)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-3-[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]-1H-quinolin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

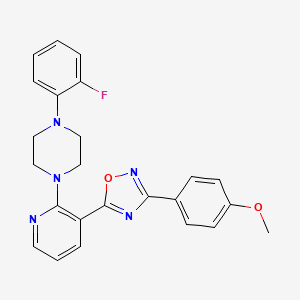
![4-[1-(naphthalene-2-sulfonyl)piperidine-4-carbonyl]morpholine](/img/structure/B7715031.png)

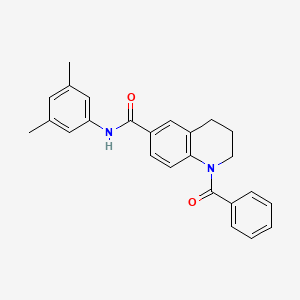
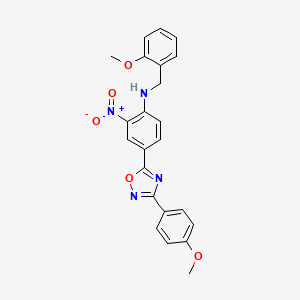


![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7715093.png)
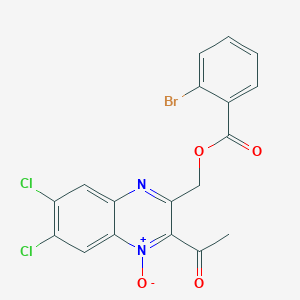
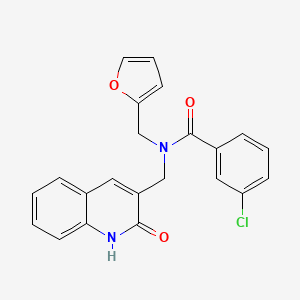
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethylphenyl)acetamide](/img/structure/B7715114.png)
